Copper bis-3,5-diisopropylsalicylate
Overview
Description
Copper bis-3,5-diisopropylsalicylate is a compound with the molecular formula C26H34CuO6 . It is a lipophilic water-insoluble binuclear complex . This compound has attracted interest due to its wide range of pharmacological activities .
Molecular Structure Analysis
The molecular weight of Copper bis-3,5-diisopropylsalicylate is 506.1 g/mol . The IUPAC name for this compound is copper;2-carboxy-4,6-di(propan-2-yl)phenolate . The InChI and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
Copper bis-3,5-diisopropylsalicylate has a molecular weight of 506.1 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Radioprotective Properties
Copper bis-3,5-diisopropylsalicylate (CuDIPs) has been studied for its radioprotective properties. Research has demonstrated that CuDIPs can significantly enhance survival rates in mice exposed to lethal doses of gamma-radiation, suggesting its potential use in protecting normal tissues during cancer radiotherapy and shielding against hazardous occupational radiation exposures (Sorenson, 1984).
Interaction with Human Serum Albumin
Studies have investigated the interaction between CuDIPs and human serum albumin (HSA). This research is crucial for understanding the mode of transport of CuDIPs in vivo. Findings indicate multiple copper bonding sites on HSA, with the 3,5-diisopropylsalicylate ligand also bonded to HSA. These insights are essential for comprehending how CuDIPs is transported within the body (Greenaway et al., 2004).
Catalytic Properties
CuDIPs has been found to exhibit catalytic properties, such as in the N-arylation of aliphatic, aromatic, and heteroaromatic amines. This catalytic activity is significant for various chemical synthesis processes, offering efficient pathways for producing N-aryl amines (Nandurkar et al., 2007).
Pharmacological Activities
CuDIPs has demonstrated a range of pharmacological activities, including antiinflammatory, antiulcer, anticancer, and anticarcinogenic effects. Additionally, it has shown potential in aiding recovery from radiation exposure and preventing reperfusion injury. These diverse applications underline its significance in therapeutic contexts (Sorenson et al., 1989).
Structural Studies
Extensive structural studies of CuDIPs and related copper(II) complexes have been conducted. These studies, which include X-ray diffraction and spectroscopic analyses, provide critical insights into the complex's molecular structure and coordination geometry. Such knowledge is pivotal for understanding its chemical behavior and interactions (Greenaway et al., 1988).
Safety And Hazards
properties
IUPAC Name |
copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFTMKVUPWQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34CuO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21246-18-4 (Parent) | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper bis-3,5-diisopropylsalicylate | |
CAS RN |
21246-18-4, 57636-92-7 | |
Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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